6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom . The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine: Similar structure with a decyl group, used in corrosion inhibition studies.
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine: Contains a prop-2-yn-1-yl group, also studied for corrosion inhibition.
Uniqueness
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the imidazo[4,5-b]pyridine core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H7BrClN3 |
---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,(H,15,16,17) |
InChI Key |
GGEBNEHQXNOXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=N3)Br)Cl |
Origin of Product |
United States |
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